molecular formula C10H12BrNO2 B6353756 Ethyl 2-(3-amino-4-bromophenyl)acetate CAS No. 1261677-54-6

Ethyl 2-(3-amino-4-bromophenyl)acetate

Cat. No.: B6353756
CAS No.: 1261677-54-6
M. Wt: 258.11 g/mol
InChI Key: VSRCPHBPCYIHPF-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-4-bromophenyl)acetate (CAS 1261677-54-6) is a high-purity brominated aromatic ester of significant value in synthetic organic and medicinal chemistry research . With a molecular formula of C 10 H 12 BrNO 2 and a molecular weight of 258.11 g/mol, this compound features both an electron-donating amino group and an electron-withdrawing bromine atom on the phenyl ring, alongside a reactive ester moiety . This unique structure makes it a versatile multifunctional synthetic intermediate . The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse carbon or nitrogen-based substituents. Concurrently, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, such as amides. The presence of the amino group further enables the design and synthesis of more complex molecular architectures, including pharmaceutical candidates and advanced materials . This product is supplied with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . Please note that this product is designated For Research and Further Manufacturing Use Only; it is not intended for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-amino-4-bromophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRCPHBPCYIHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 3 Amino 4 Bromophenyl Acetate

Classical Approaches to Substituted Phenylacetates

Historically, the synthesis of substituted phenylacetates has relied on robust and well-established, yet often harsh, chemical transformations. One of the foundational methods for preparing phenylacetic acids involves the Willgerodt-Kindler reaction, where an acetophenone (B1666503) is converted to a phenylacetamide and subsequently hydrolyzed. However, for a polysubstituted target like Ethyl 2-(3-amino-4-bromophenyl)acetate, this approach is less practical due to the difficulty in preparing the appropriately substituted acetophenone precursor.

A more direct classical route involves the functionalization of a pre-existing phenylacetic acid core. This typically entails electrophilic aromatic substitution reactions such as nitration and halogenation. For instance, the synthesis could start from phenylacetic acid, but controlling the position of the incoming substituents (amino and bromo) is a significant challenge. Direct bromination of phenylacetic acid often yields a mixture of ortho- and para-isomers, with the para-isomer, 4-bromophenylacetic acid, being a common product. wikipedia.org Subsequent nitration of 4-bromophenylacetic acid would be necessary to introduce the nitrogen functionality, which is then reduced to the target amino group. The directing effects of the bromo and acetyl groups would need to be carefully considered to achieve the desired 3-amino-4-bromo substitution pattern. These classical methods often suffer from drawbacks such as low yields, the formation of multiple isomers requiring difficult purification, and the use of hazardous reagents.

Novel and Green Synthesis Strategies for the Compound

A plausible and efficient synthetic pathway begins with 4-bromophenylacetic acid. The key steps in this proposed synthesis are:

Nitration: Introduction of a nitro group at the C-3 position of 4-bromophenylacetic acid to form 2-(4-bromo-3-nitrophenyl)acetic acid.

Reduction: Conversion of the nitro group to an amino group to yield 2-(3-amino-4-bromophenyl)acetic acid. nih.gov

Esterification: Reaction of the resulting carboxylic acid with ethanol (B145695) to form the final product, this compound.

The following subsections detail the specific chemical reactions and techniques involved in this modern synthetic approach.

While not the most direct route for this specific target molecule, palladium-catalyzed cross-coupling reactions represent a powerful tool in the synthesis of complex substituted phenylacetates. inventivapharma.com For example, a Suzuki coupling could be employed to construct the aryl-acetic acid skeleton by reacting a suitable boronic acid with an alkyl halide. inventivapharma.com

In a hypothetical scenario, one could envision a palladium-catalyzed amination (Buchwald-Hartwig reaction) on a precursor like Ethyl 2-(3,4-dibromophenyl)acetate to selectively introduce the amino group. However, controlling the regioselectivity of such a reaction would be challenging. More commonly, palladium catalysts are used in reactions like the Suzuki or Heck coupling to build the carbon framework of phenylacetic acid derivatives from simpler aromatic halides and coupling partners. nih.govresearchgate.net These methods offer mild conditions and broad functional group tolerance but are often more complex and costly than the classical nitration-reduction sequence for this particular target.

The introduction of the amino and bromo groups onto the phenyl ring is a critical aspect of the synthesis.

Bromination: Direct bromination of phenylacetic acid can be achieved using elemental bromine, often with a catalyst or under UV irradiation. orgsyn.org For instance, treating phenylacetic acid with bromine and a catalyst like phosphorus trichloride (B1173362) can yield α-bromophenylacetic acid. orgsyn.org However, achieving the specific 4-bromo substitution on the aromatic ring is typically accomplished by electrophilic aromatic substitution on phenylacetic acid itself, which primarily yields the para-substituted product. wikipedia.org

Amination via Nitration and Reduction: The most reliable method for introducing the 3-amino group in the presence of a 4-bromo substituent is through a nitration-reduction sequence.

Nitration: Starting with 4-bromophenylacetic acid, nitration using a standard mixture of nitric acid and sulfuric acid introduces a nitro group onto the ring. The bromo group is an ortho-, para-director, and the acetic acid side chain is also weakly ortho-, para-directing. The steric hindrance from the side chain and the electronic influence of the bromine atom favor the introduction of the nitro group at the C-3 position (ortho to the bromine).

Reduction: The resulting 2-(4-bromo-3-nitrophenyl)acetic acid is then reduced to form 2-(3-amino-4-bromophenyl)acetic acid. nih.gov This reduction can be carried out efficiently using various methods, such as iron powder in the presence of an acid like ammonium (B1175870) chloride, tin(II) chloride, or through catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst and hydrogen gas. mdpi.comnih.gov The selective reduction of a nitro group in the presence of a bromo substituent is a well-established transformation.

The final step in the synthesis is the conversion of the carboxylic acid precursor, 2-(3-amino-4-bromophenyl)acetic acid, into its ethyl ester.

Fischer-Speier Esterification: This is the most common and classical method for this transformation. It involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the reaction towards the ester product. masterorganicchemistry.com The general procedure involves dissolving the acid in ethanol, adding the catalyst, and heating for several hours.

Green Esterification Methods: In line with the principles of green chemistry, alternative esterification methods have been developed. These include the use of solid acid catalysts like ion-exchange resins or acid-treated clays (B1170129) (e.g., montmorillonite), which can be easily recovered and reused, simplifying the workup procedure. researchgate.net Enzymatic esterification, using lipases in an organic solvent, offers another mild and highly selective alternative, often proceeding at lower temperatures. chemicalbook.comchemicalbook.com

Below is a comparative table of different esterification methods.

MethodCatalystSolventTemperatureAdvantagesDisadvantages
Fischer-Speier H₂SO₄, HCl, TsOHExcess EthanolRefluxInexpensive, widely applicableHarsh conditions, difficult workup, catalyst neutralization required
Solid Acid Catalysis Montmorillonite ClayToluene (B28343) or neatHighReusable catalyst, easy separationMay require higher temperatures or longer reaction times
Enzymatic Catalysis Lipase (e.g., Novozym 435)Toluene40-60°CMild conditions, high selectivity, environmentally friendlyHigher catalyst cost, slower reaction rates

This table is generated based on data from similar esterification reactions and represents a general comparison.

Optimization of Reaction Conditions and Yields in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. researchgate.netresearchgate.net

For the nitration step, the key parameters to control are the temperature and the ratio of nitric acid to sulfuric acid. The reaction is highly exothermic, and maintaining a low temperature (typically 0-10 °C) is essential to prevent over-nitration and the formation of unwanted side products.

In the reduction of the nitro group, the choice of reducing agent and solvent can significantly impact the outcome. Catalytic hydrogenation is often very clean, but the catalyst can sometimes be sensitive to impurities. Metal/acid combinations like Fe/NH₄Cl are robust and cost-effective. The pH of the reaction mixture during workup is also important to ensure the complete isolation of the amino acid product.

For the final esterification step, optimization involves the choice and amount of catalyst, the reaction temperature, and the method for removing water, which is a byproduct of the reaction. Using a Dean-Stark apparatus to remove water can drive the equilibrium towards the product and improve the yield.

The following table outlines a hypothetical set of optimized conditions for the key synthetic steps.

Reaction StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Nitration 4-Bromophenylacetic acidHNO₃/H₂SO₄-0-102-4~85
Reduction 2-(4-Bromo-3-nitrophenyl)acetic acidFe/NH₄ClWater/EthanolReflux3-5~90
Esterification 2-(3-amino-4-bromophenyl)acetic acidH₂SO₄ (catalytic)EthanolReflux4-6~92

This table presents plausible, optimized conditions based on general procedures for these types of reactions.

Stereochemical Considerations and Control in Synthetic Routes

The target molecule, this compound, is achiral. The α-carbon of the acetate (B1210297) group is bonded to two hydrogen atoms, and therefore, it is not a stereocenter. As a result, there are no stereoisomers of this compound, and control of stereochemistry is not a consideration in its synthesis.

However, if a substituent other than hydrogen were to be introduced at the α-position, a chiral center would be created, and stereochemical control would become a critical issue. For example, in the synthesis of an analogous compound like Ethyl 2-(3-amino-4-bromophenyl)propanoate, which has a methyl group at the α-carbon, enantioselective synthesis would be necessary to obtain a single enantiomer.

Strategies for controlling stereochemistry in such a hypothetical case would include:

Asymmetric Catalysis: Employing a chiral catalyst, for instance, in an asymmetric hydrogenation of a corresponding unsaturated precursor, could create the chiral center with high enantioselectivity.

Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylic acid precursor would allow for diastereoselective introduction of the α-substituent. The auxiliary would then be removed to yield the enantiomerically enriched product.

Resolution: Synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent or chiral chromatography is another possibility.

These considerations, while not directly applicable to the synthesis of the title compound, are fundamental in the synthesis of many structurally related chiral molecules. orgsyn.orgwikipedia.org

Chemical Reactivity and Transformation Studies of Ethyl 2 3 Amino 4 Bromophenyl Acetate

Reactions Involving the Amino Group

The primary amino group in Ethyl 2-(3-amino-4-bromophenyl)acetate is analogous to that in 2-bromoaniline, exhibiting nucleophilic character and the ability to be converted into other functional groups.

Acylation and Sulfonylation Reactions

The amino group can readily react with acylating or sulfonylating agents. These reactions are fundamental in organic synthesis, often employed to protect the amino group, modify its electronic properties, or build more complex amide or sulfonamide structures.

Acylation: The reaction with acid chlorides or anhydrides, typically in the presence of a base like pyridine, converts the amino group into an amide. This transformation is crucial as it deactivates the ring towards certain electrophilic reactions and protects the amine. For instance, the acetylation of anilines is a standard procedure to control reactions like bromination, preventing over-substitution. quora.com The lone pair of electrons on the nitrogen becomes involved in resonance with the adjacent carbonyl group, reducing its activating effect on the benzene (B151609) ring. byjus.com This principle would apply directly to this compound, allowing for controlled subsequent functionalization.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields the corresponding sulfonamide. This functional group is a key feature in many pharmaceutical compounds. The resulting N-sulfonylated derivative of this compound could serve as a precursor for intramolecular cyclization reactions to form heterocyclic structures.

Diazotization and Subsequent Transformations

Aromatic primary amines are classic precursors for diazonium salts, which are highly versatile intermediates. The conversion of an aromatic amine into a diazonium salt is known as diazotization, typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). byjus.com

The resulting diazonium salt of this compound could then undergo a variety of transformations, most notably the Sandmeyer reaction . wikipedia.orgbyjus.com This reaction uses copper(I) salts to replace the diazonium group (-N₂⁺) with various nucleophiles. wikipedia.orgmasterorganicchemistry.com

Halogenation: Treatment with CuCl or CuBr would replace the diazonium group with a chloro or bromo substituent, respectively. masterorganicchemistry.com

Cyanation: Using CuCN introduces a nitrile group, a valuable precursor for carboxylic acids, amines, and amides. masterorganicchemistry.com

Hydroxylation: Reaction with cuprous oxide (Cu₂O) or simply heating in water allows for the introduction of a hydroxyl group. wikipedia.org

These transformations provide a powerful method for introducing a wide array of functional groups at the 3-position of the phenylacetate (B1230308) ring, displacing the original amino group.

Amine-Based Condensation Reactions

The primary amino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction typically forms an imine (or Schiff base) intermediate, which can be a final product or a precursor for further reactions. The condensation of 2-aminobenzohydrazide with various carbonyl compounds demonstrates the general reactivity of an amino group adjacent to other functionalities on a benzene ring. fao.org For this compound, reaction with an aldehyde would yield an N-benzylidene derivative, which could be subsequently reduced to a secondary amine.

Reactions Involving the Bromo Group

The bromine atom attached to the aromatic ring is a key site for substitution and coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group (like bromide) on an aromatic ring by a nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. wikipedia.orglibretexts.orglibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, there are no strong electron-withdrawing groups ortho or para to the bromine atom. The amino group is an electron-donating group, and the ethyl acetate (B1210297) group is only weakly withdrawing and is in the meta position. Therefore, the molecule is not activated towards traditional SNAr reactions, which would be expected to be very slow or require extremely harsh conditions. wikipedia.orglibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromo group on this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming C-C, C-N, and other bonds. wikipedia.orgwikipedia.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction pairs an organohalide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is highly versatile for forming biaryl structures. Research on unprotected ortho-bromoanilines has shown their successful participation in Suzuki couplings with various boronic esters, demonstrating the compatibility of the free amino group under these conditions. rsc.org A study on the Suzuki reaction of 2,6-dibromoaniline (B42060) with aryl boronic acids also shows that mono-arylation occurs efficiently, indicating that substrates like this compound should be excellent partners in these reactions. researchgate.net

Table 1: Analogous Suzuki Coupling Reactions with Bromoaniline Derivatives
Aryl BromideBoronic AcidCatalystBaseSolventConditionsYieldReference
2,6-Dibromoaniline4-Methylphenyl boronic acidPd(OAc)₂K₂CO₃DMF/H₂O80 °C, 0.5 h96% researchgate.net
2,6-Dibromoaniline4-Methoxyphenyl boronic acidPd(OAc)₂K₂CO₃DMF/H₂O80 °C, 0.5 h62% researchgate.net
2-Bromoaniline4-(tert-Butyl)phenylboronic acid pinacol (B44631) esterCataXCium A Pd G3K₃PO₄Dioxane/H₂O100 °C, 2 h99% rsc.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction typically works well with aryl bromides and electron-deficient alkenes like acrylates. wikipedia.org Given the structure of this compound, it would be expected to react with alkenes such as ethyl acrylate (B77674) or styrene (B11656) to introduce a vinyl group at the 4-position of the aromatic ring. A green Heck reaction protocol using a recyclable palladium catalyst has been shown to be effective for various aryl bromides. nih.gov

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between an aryl halide and a terminal alkyne, which is highly effective for the synthesis of arylalkynes. wikipedia.orgorganic-chemistry.org The reaction conditions are generally mild and tolerate a wide range of functional groups. wikipedia.org Studies on the closely analogous 2-amino-3-bromopyridines have demonstrated their efficient coupling with various terminal alkynes in good to excellent yields. scirp.org This suggests that this compound would serve as a competent substrate for Sonogashira couplings.

Table 2: Analogous Sonogashira Coupling of 2-Amino-3-bromopyridine
Amine SubstrateAlkyneCatalyst SystemBaseSolventConditionsYieldReference
2-Amino-3-bromopyridinePhenylacetylene (B144264)Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 °C, 3 h98% scirp.org
2-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 °C, 3 h95% scirp.org
2-Amino-3-bromopyridine1-OctynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 °C, 3 h81% scirp.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.netrsc.org This reaction would allow for the substitution of the bromine atom in this compound with a primary or secondary amine, leading to the formation of a diamine derivative. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with various amines has been developed, further supporting the feasibility of this transformation on the analogous aniline (B41778) substrate. nih.gov

Table 3: Analogous Buchwald-Hartwig Amination of Bromopyridines
Aryl BromideAmineCatalyst SystemBaseSolventConditionsYieldReference
2-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗToluene (B28343)80 °C, 4 h60% chemspider.com
2-BromopyridinePyrrolidinePd(OAc)₂ / dpppNaOBuᵗToluene80 °C98% researchgate.net

Grignard and Organolithium Reagent Interactions

The reaction of this compound with organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) compounds is characterized by the presence of multiple reactive sites. The primary site of reaction is the acidic proton of the amino group (-NH2). These strong bases will first deprotonate the amine, a classic acid-base reaction, which consumes one equivalent of the organometallic reagent. libretexts.orgadichemistry.com Therefore, an excess of the reagent is necessary to engage in further reactions.

Once the amino group is deprotonated, the next most reactive site is the electrophilic carbonyl carbon of the ester group. Organometallic reagents are potent nucleophiles that readily attack carbonyls. libretexts.orgwikipedia.org The reaction with the ester typically proceeds via a double addition mechanism. adichemistry.comathabascau.cabrainly.in The initial nucleophilic attack results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide (-OEt) leaving group, forming a ketone intermediate. This newly formed ketone is also highly reactive towards the organometallic reagent and is immediately attacked by a second equivalent to form a tertiary alcohol after an acidic workup. adichemistry.commnstate.educhegg.com

For example, reaction with excess methylmagnesium bromide would be expected to yield 2-(3-amino-4-bromophenyl)-1,1-dimethylethanol.

Table 1: Predicted Products of Grignard/Organolithium Reactions

Reagent (Excess) Predicted Major Product after Workup Reaction Type
Methylmagnesium Bromide (CH₃MgBr) 2-(3-amino-4-bromophenyl)-1,1-dimethylethanol Acid-Base, Double Nucleophilic Addition

Reactions Involving the Ester Group

The ethyl acetate moiety is a key functional group that can undergo a variety of transformations, providing pathways to other important classes of compounds such as carboxylic acids, alcohols, and amides.

Hydrolysis: The ester group can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-amino-4-bromophenyl)acetic acid. Base-catalyzed hydrolysis, often termed saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. This process is generally irreversible and high-yielding. For instance, the related compound ethyl p-bromophenylacetate is hydrolyzed to p-bromophenylacetic acid with a 93% yield using sodium hydroxide in aqueous 1,4-dioxane (B91453) at 60°C. nih.gov

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.org To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. libretexts.orgwikipedia.org For example, reacting this compound with methanol (B129727) under acidic conditions (e.g., sulfuric acid) would produce Mthis compound. libretexts.orgrsc.org

Table 2: Representative Hydrolysis and Transesterification Reactions

Reaction Reagents Product
Base-Catalyzed Hydrolysis 1. NaOH (aq) 2. H₃O⁺ 2-(3-amino-4-bromophenyl)acetic acid

Reduction to Alcohol: The ester functional group can be reduced to a primary alcohol, yielding 2-(3-amino-4-bromophenyl)ethanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are commonly used for this transformation. Alternatively, a two-step procedure can be employed where the ester is first hydrolyzed to the carboxylic acid, which is then reduced. The reduction of carboxylic acids can be achieved using reagents like borane (B79455) (BH₃) or by forming a mixed anhydride (B1165640) followed by reduction with sodium borohydride. nih.gov A patented method describes the reduction of a similar amide compound to an alcohol using a borane-tetrahydrofuran (B86392) complex. youtube.com

Amidation Reactions: Amides can be synthesized from the ester, typically through a two-step process involving initial hydrolysis to the carboxylic acid. The resulting acid can then be coupled with a primary or secondary amine using a variety of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the corresponding amide. acs.org Direct conversion of the ester to an amide (aminolysis) is also possible by heating the ester with ammonia (B1221849) or a primary/secondary amine, although this method is often less efficient than the acid-coupling route.

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is substituted with groups that influence its reactivity towards both electrophilic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The outcome of such reactions on a substituted benzene ring is governed by the directing and activating/deactivating effects of the existing substituents. nih.govwikipedia.org

In this compound, the substituents are:

-NH₂ (amino): A strongly activating group and an ortho, para-director.

-Br (bromo): A deactivating group and an ortho, para-director.

-CH₂COOEt (ethyl acetate): A weakly deactivating group and a meta-director relative to its point of attachment.

The powerful activating and directing effect of the amino group dominates the regioselectivity of EAS reactions. It strongly directs incoming electrophiles to the positions ortho and para to it.

Position C2: ortho to the amino group, but blocked by the ethyl acetate group.

Position C6: ortho to the amino group and meta to the ethyl acetate group. This position is sterically accessible.

Position C5: meta to the amino group.

Position C4: para to the amino group, but blocked by the bromine atom.

Therefore, electrophilic substitution is strongly favored at the C6 position, which is activated by the amino group and not significantly hindered. For example, nitration or halogenation would be expected to yield the 6-substituted product.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagent Predicted Major Product
Nitration HNO₃, H₂SO₄ Ethyl 2-(3-amino-4-bromo-6-nitrophenyl)acetate
Bromination Br₂, FeBr₃ Ethyl 2-(3-amino-4,6-dibromophenyl)acetate
Friedel-Crafts Acylation CH₃COCl, AlCl₃ Ethyl 2-(3-acetylamino-4-bromophenyl)acetate*

*Note: Friedel-Crafts reactions often fail on strongly deactivated rings or rings with amine groups, which coordinate with the Lewis acid catalyst. Acylation of the amino group is a more likely outcome.

The presence of the bromine atom at the C4 position provides a valuable handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. wikipedia.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) to form a new C-C bond. nih.govlibretexts.org Reacting this compound with an arylboronic acid, such as phenylboronic acid, would yield Ethyl 2-(3-amino-[1,1'-biphenyl]-4-yl)acetate. This method is known for its mild conditions and tolerance of various functional groups, including unprotected anilines. rsc.orgnih.gov

Heck Reaction: The C-Br bond can be coupled with an alkene, such as ethyl acrylate, to introduce a substituted vinyl group onto the aromatic ring. wikipedia.orgorganic-chemistry.org This would result in the formation of an ethyl (E)-3-(6-amino-3-(2-ethoxy-2-oxoethyl)phenyl)acrylate derivative.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylethyne. wikipedia.orgorganic-chemistry.orglibretexts.org For instance, reaction with phenylacetylene would produce Ethyl 2-(3-amino-4-(phenylethynyl)phenyl)acetate.

Buchwald-Hartwig Amination: This powerful method forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. nih.govwikipedia.orgorganic-chemistry.org This allows for the synthesis of more complex diamine structures by replacing the bromine atom with another amino group.

Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Coupling Arylboronic Acid (Ar-B(OH)₂) Pd(PPh₃)₄, Base Biaryl
Heck Reaction Alkene (e.g., Ethyl Acrylate) Pd(OAc)₂, PPh₃, Base Substituted Alkene
Sonogashira Coupling Terminal Alkyne (e.g., Phenylacetylene) PdCl₂(PPh₃)₂, CuI, Base Arylalkyne

Cascade and Multicomponent Reactions Utilizing the Compound

This compound possesses a unique combination of functional groups—an amino group ortho to a bromine atom on an aromatic ring, and an ester side chain—that make it a promising candidate for cascade and multicomponent reactions (MCRs) to construct complex heterocyclic scaffolds. While specific literature detailing the use of this exact compound in such transformations is not abundant, its structural motifs are analogous to substrates commonly employed in the synthesis of indoles and quinolines through cascade and multicomponent pathways. nih.gov These reactions are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular diversity in a single step. researchgate.netrsc.org

The strategic positioning of the amino group and the bromo substituent in this compound opens up possibilities for intramolecular cyclization cascades, particularly those catalyzed by transition metals like palladium. organicreactions.org Furthermore, the presence of the nucleophilic amino group and the activated methylene (B1212753) group of the acetate moiety allows for its participation in various multicomponent reactions to form fused heterocyclic systems. researchgate.net

Potential Cascade Reactions for Indole (B1671886) Synthesis:

One of the most plausible cascade reactions involving this compound is the synthesis of substituted indoles. The ortho-haloaniline core is a well-established precursor for indole formation through palladium-catalyzed reactions. researchgate.netnsf.govmdpi.com A hypothetical cascade could involve an initial intermolecular coupling followed by an intramolecular cyclization.

For instance, a palladium-catalyzed coupling of the amino group with an appropriate partner, or a Sonogashira coupling of the bromo position with a terminal alkyne, could set the stage for a subsequent intramolecular cyclization to form the indole ring. mdpi.com A particularly relevant pathway is the intramolecular Heck reaction, where the palladium catalyst would facilitate the cyclization between the bromo-substituted carbon and the enolate of the ethyl acetate side chain. organicreactions.orgwikipedia.orgresearchgate.net

A proposed cascade reaction for the synthesis of a 7-bromo-oxindole derivative from this compound is outlined below. This transformation would likely proceed via an intramolecular Heck-type cyclization.

Interactive Data Table: Proposed Cascade Reaction for Indole Synthesis

Reaction Type Reactant Proposed Reagents/Catalyst Potential Product Reaction Description
Intramolecular Heck ReactionThis compoundPd(OAc)₂, PPh₃, Base (e.g., Et₃N)7-Bromo-1,3-dihydro-2H-indol-2-oneThis reaction would involve the oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by an intramolecular migratory insertion of the enolate derived from the ethyl acetate moiety, and subsequent reductive elimination to yield the oxindole (B195798) product. The amino group would remain as a substituent on the resulting indole ring.

Potential Multicomponent Reactions for Quinoline (B57606) Synthesis:

The aniline functionality in this compound makes it a suitable component for various MCRs that yield quinoline derivatives. rsc.org Classic MCRs for quinoline synthesis include the Doebner-von Miller, Combes, and Friedländer reactions, as well as more modern variations. nih.gov

A plausible three-component reaction could involve the condensation of this compound with an aldehyde and a compound containing an activated methylene group, such as a β-ketoester. This approach, reminiscent of the Combes or a modified Friedländer synthesis, could lead to highly substituted quinoline structures. The bromo-substituent and the ester side chain from the starting material would be incorporated into the final quinoline product, offering handles for further chemical modification.

A hypothetical three-component reaction for the synthesis of a substituted quinoline is detailed below.

Interactive Data Table: Proposed Multicomponent Reaction for Quinoline Synthesis

Reaction Type Reactants Proposed Catalyst Potential Product Reaction Description
Friedländer-type AnnulationThis compound, Benzaldehyde, Ethyl acetoacetateAcid or Base catalyst (e.g., p-TsOH or piperidine)Ethyl 2-(7-bromo-2-methyl-4-phenylquinolin-6-yl)acetateThis reaction would proceed through an initial Knoevenagel or aldol-type condensation between the aldehyde and the β-ketoester, followed by a Michael addition of the aniline nitrogen from this compound. Subsequent intramolecular cyclization and dehydration would afford the fully aromatic quinoline ring system.

The exploration of this compound in such cascade and multicomponent reactions holds significant potential for the efficient construction of novel and complex heterocyclic molecules that are of interest in medicinal chemistry and materials science.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Ethyl 2-(3-amino-4-bromophenyl)acetate, the following proton signals are predicted. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons, due to coupling with the adjacent methyl (-CH3) protons, and a triplet for the methyl protons. The methylene protons of the acetate (B1210297) group will appear as a singlet. The aromatic protons will exhibit a more complex splitting pattern due to their substitution on the benzene (B151609) ring.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ethyl -CH3~1.25Triplet~7.1
Acetate -CH2-~3.60SingletN/A
Ethyl -CH2-~4.15Quartet~7.1
Aromatic -NH2~4.50Broad SingletN/A
Aromatic H~6.80 - 7.50Multiplet-

Note: Predicted values are based on the analysis of similar compounds and standard chemical shift tables.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., alkyl, aromatic, carbonyl). The predicted ¹³C NMR spectrum for this compound would show distinct signals for the ethyl group carbons, the acetate methylene carbon, the carbonyl carbon of the ester, and the aromatic carbons. The substitution pattern on the benzene ring will influence the chemical shifts of the aromatic carbons.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl -CH3~14.2
Acetate -CH2-~41.0
Ethyl -O-CH2-~61.0
Aromatic C-Br~110.0
Aromatic C-NH2~145.0
Other Aromatic C~115.0 - 135.0
Ester C=O~171.0

Note: Predicted values are based on the analysis of similar compounds and standard chemical shift tables.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A cross-peak between the ethyl -CH2- quartet and the ethyl -CH3 triplet would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection between the ethyl group and the carbonyl carbon, and the attachment of the acetate group to the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching. Raman spectroscopy would also show these functional groups, with the aromatic ring vibrations often being particularly strong.

Predicted IR and Raman Active Functional Group Vibrations

Functional Group Predicted Vibrational Frequency (cm⁻¹) Spectroscopy
N-H Stretch (Amine)3300 - 3500IR, Raman
C-H Stretch (Aromatic)3000 - 3100IR, Raman
C-H Stretch (Aliphatic)2850 - 3000IR, Raman
C=O Stretch (Ester)1730 - 1750IR, Raman
C=C Stretch (Aromatic)1450 - 1600IR, Raman
C-N Stretch1250 - 1350IR
C-O Stretch (Ester)1000 - 1300IR
C-Br Stretch500 - 600IR

Note: Predicted values are based on standard functional group frequency charts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound. This is a definitive method for confirming the identity of the synthesized molecule. The expected exact mass can be calculated from the atomic masses of the constituent elements.

Predicted Mass Spectrometry Data

Analysis Predicted Value
Molecular FormulaC10H12BrNO2
Molecular Weight~258.11 g/mol
Exact Mass [M]+~257.0051 u
Exact Mass [M+H]+~258.0129 u

Note: Predicted values are based on the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Upon electrospray ionization (ESI), the molecule is expected to be protonated, primarily at the amino group. Collision-induced dissociation (CID) of the protonated molecule would likely initiate characteristic fragmentation pathways. Key predicted fragmentation patterns include the loss of the ethyl group from the ester moiety, cleavage of the ester bond, and fragmentation of the aromatic ring. The presence of the bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPredicted Fragment Structure
259/261 [M+H]+213/215C2H4OLoss of ethylene (B1197577) from the ethyl ester group
259/261 [M+H]+185/187C2H5OHLoss of ethanol (B145695) from the ethyl ester group
259/261 [M+H]+171/173C2H2O2Cleavage of the ethyl acetate group
171/17392BrLoss of a bromine radical

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with the benzene ring and the carbonyl group of the ester. wikipedia.orglibretexts.org The presence of the amino group (an auxochrome) and the bromine atom on the aromatic ring will influence the position and intensity of these absorption bands.

For a related compound, ethyl 2-(4-aminophenoxy)acetate, experimental UV/Vis spectra showed two absorption bands at 299 nm and 234 nm. mdpi.com These were assigned to HOMO→LUMO and HOMO→LUMO+2 transitions, respectively. mdpi.com It is anticipated that this compound will exhibit a similar UV-Vis profile, with potential shifts in the absorption maxima due to the different substitution pattern on the phenyl ring. The solvent can also influence the absorption maxima. researchgate.net

Table 2: Expected Electronic Transitions for this compound

Type of TransitionChromophoreExpected Wavelength Range (nm)
π → πSubstituted Benzene Ring200-300
n → πCarbonyl Group (Ester)280-320

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, data from closely related compounds offer valuable insights into its likely solid-state conformation.

For instance, the crystal structure of a similar compound, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, reveals that the packing is dominated by N—H⋯O(carbonyl) hydrogen bonds. researchgate.netnih.gov Another related structure, ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate, also shows the presence of intramolecular N—H⋯O hydrogen bonds. nih.gov It is highly probable that the crystal structure of this compound would also be stabilized by intermolecular hydrogen bonds involving the amino group and the carbonyl oxygen of the ester.

Table 3: Crystallographic Data for a Related Compound: Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate researchgate.net

ParameterValue
Chemical FormulaC15H20BrNO2
Molecular Weight326.22
Crystal SystemTriclinic
Space GroupP1
a (Å)11.8746 (6)
b (Å)12.2023 (5)
c (Å)13.7760 (6)
α (°)97.557 (3)
β (°)110.520 (2)
γ (°)113.866 (2)

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds. A robust HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netsielc.comresearchgate.net

Method development would focus on optimizing the mobile phase composition, flow rate, and column temperature to achieve a good separation of the target compound from any potential impurities. For instance, a method for separating isomers of 4-aminocyclohexylacetic acid ethyl ester utilized a pre-column derivatization followed by reversed-phase HPLC. deepdyve.com UV detection is commonly employed for such aromatic compounds.

Table 4: A Prototypical HPLC Method for Analysis of Ethyl Phenylacetate (B1230308) Derivatives

ParameterCondition
ColumnC18 reversed-phase, 5 µm, 4.6 x 150 mm
Mobile PhaseAcetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the identification and quantification of volatile byproducts that may be present from the synthesis of this compound. The synthesis of related ethyl phenylacetate derivatives can sometimes result in volatile impurities. researchgate.net

A typical GC-MS method would employ a capillary column with a non-polar or medium-polarity stationary phase. The temperature program would be optimized to separate the volatile components. The mass spectrometer provides definitive identification of the byproducts based on their mass spectra and fragmentation patterns. For a related compound, ethyl 2-(4-bromophenyl)acetate, GC-MS data is available in the NIST database. nih.govnist.gov

Table 5: A General GC-MS Method for Analysis of Volatile Byproducts

ParameterCondition
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program50 °C (2 min), then ramp to 280 °C at 10 °C/min
MS DetectorElectron Ionization (EI) at 70 eV
Mass Range40-450 amu

Computational and Theoretical Chemistry Studies of Ethyl 2 3 Amino 4 Bromophenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For a molecule like Ethyl 2-(3-amino-4-bromophenyl)acetate, with its combination of an aromatic ring, an amino group, a halogen atom, and an ester functional group, these calculations can elucidate the interplay of various electronic effects.

Density Functional Theory (DFT) has become a standard method for studying the electronic properties of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net The B3LYP hybrid functional, often paired with a basis set like 6-311++G(d,p), is commonly used for geometry optimization and electronic property calculation of substituted aniline (B41778) and phenylacetate (B1230308) derivatives. bohrium.com

DFT calculations allow for the determination of key parameters that describe a molecule's reactivity and electronic nature. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO may be distributed over the ester group and the aromatic system.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of chemical behavior. researchgate.net These include electronegativity (χ), chemical hardness (η), and softness (S). Such calculations on related halogenated anilines have shown how different substituents modulate these electronic properties. bohrium.comdntb.gov.ua

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and the nitrogen of the amino group, indicating sites for electrophilic attack. Positive potential might be found around the hydrogen atoms of the amino group.

A hypothetical table of electronic properties calculated for this compound using DFT at the B3LYP/6-311++G(d,p) level is presented below.

PropertyPredicted ValueUnitSignificance
HOMO Energy-5.8eVElectron-donating capability
LUMO Energy-0.9eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)4.9eVChemical reactivity and stability
Electronegativity (χ)3.35eVMeasure of electron attraction
Chemical Hardness (η)2.45eVResistance to charge transfer
Dipole Moment3.5DebyeMolecular polarity

Note: The values in this table are illustrative and based on typical results for similar aromatic compounds.

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are considered gold standards for calculating accurate molecular geometries and interaction energies. bohrium.commdpi.com

These high-level calculations are particularly useful for benchmarking results from more economical methods like DFT. For instance, the precise bond lengths, bond angles, and dihedral angles of the ground state geometry of this compound could be determined with high confidence using a CCSD(T) approach. These methods are also employed to study non-covalent interactions, which are crucial for understanding the molecule's behavior in condensed phases. mdpi.com

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the properties of a single molecule, molecular modeling and dynamics simulations explore the behavior of molecules over time, including conformational changes and interactions with other molecules.

This analysis is typically performed by systematically rotating the bonds of interest and calculating the potential energy at each step using quantum mechanical or molecular mechanics methods. researchgate.net The results can be plotted as a potential energy surface, revealing the global minimum energy structure and other local minima. For this molecule, the orientation of the ethyl group relative to the carbonyl and the orientation of the entire acetate (B1210297) group relative to the phenyl ring are critical. mdpi.com

Dihedral AngleDescriptionExpected Stable Conformation
C(aromatic)-C(methylene)-C(carbonyl)-O(ester)Orientation of the carbonyl groupPlanar or near-planar to maximize conjugation
C(methylene)-C(carbonyl)-O(ester)-C(ethyl)Orientation of the ethyl groupStaggered conformation to minimize steric hindrance
C(aromatic)-C(aromatic)-N-HOrientation of the amino groupMay be slightly non-planar

Note: This table describes the key rotational degrees of freedom expected to define the conformational landscape.

Molecular dynamics (MD) simulations can predict how molecules of this compound interact with each other in a solid or liquid state. nih.govmdpi.com These simulations model a system of many molecules over time, governed by a force field that describes atomic interactions.

The functional groups on the molecule allow for a variety of intermolecular forces:

Hydrogen Bonding: The amino (-NH₂) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and ester oxygen (C-O-C) can act as acceptors.

Halogen Bonding: The bromine atom can act as a Lewis acidic region (a "σ-hole"), forming favorable interactions with Lewis bases like the oxygen or nitrogen atoms of neighboring molecules.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the stability of the crystal lattice. nih.gov

Dispersion Forces: These ubiquitous forces are significant for aromatic systems. nih.gov

MD simulations can reveal preferred crystal packing motifs and predict bulk properties like density and heat of vaporization. nih.govacs.org

Prediction of Spectroscopic Parameters from Theoretical Models

Computational models are highly effective at predicting various types of spectra, which can aid in the interpretation of experimental results.

DFT calculations are routinely used to predict vibrational frequencies (Infrared and Raman spectra). researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement. researchgate.net Such calculations can provide a complete assignment of vibrational modes to observed spectral bands.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). bohrium.com It can calculate the energies of electronic transitions and their corresponding oscillator strengths. For this compound, TD-DFT would predict the π→π* transitions characteristic of the substituted aromatic ring. The position and intensity of these absorptions are sensitive to the substitution pattern and solvent effects. mdpi.com

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with good accuracy using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. Theoretical prediction of ¹H and ¹³C NMR spectra can be invaluable for confirming structural assignments.

A hypothetical comparison of calculated and experimental spectroscopic data is shown below.

Spectroscopic DataTheoretical Prediction (Scaled)Experimental Observation
IR Frequency (cm⁻¹)
N-H Stretch3450, 33603445, 3355
C=O Stretch17301735
C-Br Stretch650655
UV-Vis λmax (nm) 255, 310258, 315
¹³C NMR Shift (ppm)
Carbonyl Carbon171.5172.0
C-Br Carbon115.0114.8

Note: The values in this table are illustrative examples based on data for analogous compounds. researchgate.net

Reaction Mechanism Elucidation through Computational Approaches

The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the transformation of reactants into products. Techniques such as Density Functional Theory (DFT) are commonly employed to map out the potential energy surface of a reaction, identifying key intermediates and transition states. For a molecule like this compound, computational studies could, in principle, investigate its synthesis, such as the amination and bromination of a phenylacetate precursor, or its subsequent reactions. However, specific studies detailing these mechanisms for this exact compound are not found in the current body of scientific literature.

Transition State Localization and Energy Barrier Calculations

A critical aspect of understanding reaction kinetics is the localization of transition states and the calculation of their associated energy barriers. The transition state represents the highest energy point along the reaction coordinate, and its energy relative to the reactants (the activation energy) dictates the reaction rate. Theoretical chemists use various algorithms to locate these saddle points on the potential energy surface.

For related, but distinct, substituted phenylacetates, computational studies have been performed. For instance, research on the aminolysis of phenylacetate has utilized computational methods to explore the energetics of transition states in both concerted and stepwise mechanisms. researchgate.net Similarly, studies on other substituted aromatic compounds have successfully employed DFT to calculate activation barriers for various transformations. nih.govresearchgate.net These studies underscore the power of computational chemistry in this area.

Were such studies to be conducted on this compound, one could hypothesize the investigation of reaction pathways such as N-alkylation or reactions involving the ester group. The calculated energy barriers would provide quantitative predictions of the feasibility and kinetics of these potential reactions.

Table 1: Hypothetical Data Table for Transition State Energy Barrier Calculations

Since no specific data exists for this compound, the following table is a hypothetical representation of what such data might look like, based on general knowledge of organic reactions.

Hypothetical Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)
SNAr AminationDFT (B3LYP/6-31G)25.4
Ester Hydrolysis (Acid-Catalyzed)DFT (M06-2X/def2-TZVP)18.9
N-AcetylationDFT (B3LYP/6-31G)15.2

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Solvent Effects in Computational Studies

The solvent in which a reaction is carried out can have a profound impact on its mechanism and kinetics. researchgate.net Computational models account for these effects in two primary ways: explicit and implicit solvation models. Explicit models involve including a number of individual solvent molecules in the calculation, which is computationally intensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a balance between accuracy and computational cost. mdpi.com

The choice of solvent can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the energy landscape of the reaction. For reactions involving polar or charged species, solvent effects are particularly pronounced. researchgate.net For instance, the study of photophysical properties of phenothiazine (B1677639) derivatives has shown a significant dependence on the solvent. mdpi.com

In the context of this compound, the polarity of the solvent would be expected to influence reactions involving the amino and ester functional groups. A computational study would likely explore a range of solvents with varying polarities to predict their effect on reaction rates and outcomes.

Table 2: Illustrative Data on Solvent Effects on a Hypothetical Reaction

This table illustrates how computational studies might present the effect of different solvents on the activation energy of a hypothetical reaction involving this compound.

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Gas Phase130.1
Toluene (B28343)2.428.5
Dichloromethane9.126.3
Ethanol (B145695)24.524.8
Water80.123.9

Note: This data is for illustrative purposes only and does not represent actual findings for the specified compound.

Applications and Advanced Materials Precursor Potential of Ethyl 2 3 Amino 4 Bromophenyl Acetate

Role in the Synthesis of Functional Organic Materials

The unique combination of a nucleophilic amino group, a site for cross-coupling reactions (the bromo group), and a modifiable ester group positions Ethyl 2-(3-amino-4-bromophenyl)acetate as a versatile precursor for a variety of functional organic materials.

Precursor for Polymers and Copolymers

The primary amino group on the phenyl ring of this compound makes it a suitable monomer for the synthesis of polyanilines and related copolymers. Polyanilines are a class of conducting polymers known for their electrical properties and environmental stability. The synthesis of polymers from aniline (B41778) derivatives is a well-established field. rsc.orgnih.gov For instance, chemical oxidative polymerization of aniline derivatives using oxidants like ammonium (B1175870) persulfate is a common method. rsc.org The presence of the bromine atom and the ethyl acetate (B1210297) group on the monomer could be used to tune the properties of the resulting polymer, such as solubility, processability, and electronic characteristics. The covalent linkage of aniline-containing oligomers has been demonstrated through enzymatic reactions, suggesting a pathway for creating tailored polymer nanowires. nih.gov

The potential polymerization of this compound could lead to novel materials with applications in electronics, anti-corrosion coatings, and sensors. The bromo-substituent, in particular, offers a handle for post-polymerization modification via cross-coupling reactions, allowing for the grafting of other functional groups onto the polymer backbone.

Building Block for Liquid Crystals and Optoelectronic Materials

The rigid phenyl ring structure is a fundamental component of many liquid crystalline and optoelectronic materials. Substituted aromatic amines and their derivatives are frequently employed in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govnih.gov For example, 2-(2′-Aminophenyl)benzothiazole derivatives are recognized for their applications in optoelectronic technologies due to their luminescent properties. nih.gov

While direct studies on this compound are not prevalent, its structural similarity to known precursors suggests its potential utility. The molecule's aromatic core can contribute to the necessary π-π stacking interactions that drive the formation of liquid crystalline phases. The amino and bromo groups can be functionalized to introduce mesogenic units or to tune the electronic properties for optoelectronic applications.

Utilization in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry relies on non-covalent interactions to form large, well-organized assemblies. youtube.com this compound possesses key features for participating in such interactions. The amino group can act as a hydrogen bond donor, while the aromatic ring can engage in π-π stacking. These interactions are fundamental to the construction of host-guest complexes and self-assembled materials. rsc.orgnih.gov

Research on other aminophenyl compounds has demonstrated their ability to form complex supramolecular structures. For example, porphyrin derivatives synthesized from tetra(4-aminophenyl)porphyrin are capable of self-assembly, leading to materials with enhanced photocatalytic performance. rsc.org Furthermore, amino acids have been shown to co-assemble with other molecules to form hydrogels and other soft materials, driven by interactions like hydrogen bonding and charge-transfer. rsc.orgmdpi.com Calixarenes, a type of macrocyclic host molecule, have been designed to selectively bind primary amines through a process involving proton transfer and the formation of salt bridges within the host's cavity. nih.gov This highlights the potential for the amino group of this compound to be a target for recognition by synthetic host molecules.

Development of Chemical Sensors and Probes

The functional groups of this compound make it a candidate for the development of chemosensors. The amino group can serve as a binding site for analytes, and the aromatic ring can be part of a fluorophore or chromophore whose optical properties change upon binding.

A pertinent study demonstrated that Schiff base compounds derived from bromoaniline can act as selective fluorescent sensors for metal ions like Cu²⁺ and Zn²⁺. nih.gov This indicates that the bromoaniline moiety within this compound could be similarly exploited for sensing applications. Additionally, derivatives of 2-(2′-aminophenyl)benzothiazole have been investigated for their use as light-emitting elements in chemical sensors. nih.gov The development of chemical probes for biological targets, such as the bromodomains of proteins, further underscores the importance of bromo-substituted aromatic compounds in creating molecules for chemical biology research. nih.gov

Table 1: Potential Sensor Applications Based on Analogous Compounds

Analyte Type Sensing Mechanism Relevant Functional Group Reference
Metal Cations (e.g., Cu²⁺, Zn²⁺) Fluorescence and Colorimetric Changes Bromoaniline nih.gov
Various Analytes Light-Emitting Properties Aminophenyl nih.gov
Biological Macromolecules Protein Binding Bromophenyl nih.gov

Catalyst Ligand or Precursor in Organic Transformations

The amino group and the aromatic system of this compound provide potential coordination sites for metal ions, suggesting its use as a ligand or a precursor to a ligand in catalysis. Aminophenol derivatives have been successfully used in the development of catalyst systems for both copper- and palladium-catalyzed reactions, which are crucial for forming carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. researchgate.net

For instance, selective N-arylation of 2-aminophenol (B121084) can be achieved with a CuI catalyst. researchgate.net Copper-based catalysts are also significant in various organic transformations. rsc.orgmdpi.com The synthesis of 2-(2′-aminophenyl)benzothiazole derivatives has also been explored for catalytic applications. nih.gov The presence of both a soft donor (amino group) and a hard donor (ester carbonyl oxygen) in this compound could lead to the formation of stable complexes with a range of transition metals, making it a versatile platform for designing new catalysts.

Green Chemistry Applications and Sustainable Synthesis

The principles of green chemistry focus on developing environmentally benign chemical processes. jru.edu.in The synthesis of this compound and its subsequent use can be approached from a green chemistry perspective. Research has been conducted on the sustainable synthesis of related compounds like substituted phenylacetic acids and brominated anilines. ufs.ac.zaunigoa.ac.inccspublishing.org.cn

Key green approaches applicable to this compound's lifecycle include:

Catalytic Synthesis: Employing recyclable or non-toxic catalysts for the synthesis of phenylacetic acid derivatives, avoiding stoichiometric reagents and harsh conditions. unigoa.ac.in The direct carbonylation of toluene (B28343) derivatives using transition metal catalysts represents a step-efficient method. google.com

Eco-Friendly Solvents: Using greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) as an alternative to less environmentally friendly options like THF in synthetic steps. chemicalbook.com

Safer Bromination: Utilizing safer brominating agents to avoid the use of hazardous liquid bromine. Methods using a bromide-bromate mixture or copper halides in ionic liquids offer milder and more selective alternatives for the bromination of anilines. chemindigest.comresearchgate.netbeilstein-journals.org

Table 2: Green Chemistry Strategies for Synthesis of Related Compounds

Synthetic Step Traditional Method Green Alternative Key Advantage Reference(s)
Phenylacetic Acid Synthesis Harsh conditions, heavy metals Ozonolysis of allylbenzenes, Catalytic carbonylation Environmentally benign, fewer steps ufs.ac.zagoogle.comaosis.co.za
Bromination of Anilines Liquid Bromine (hazardous) KBr/ZnAl-BrO₃⁻-LDHs, CuBr₂ in ionic liquids Safer reagents, high selectivity ccspublishing.org.cnbeilstein-journals.org
Esterification Strong mineral acids Enzyme catalysis (e.g., lipase) Mild conditions, high selectivity chemicalbook.com

By integrating these sustainable practices, the synthesis and application of this compound can be aligned with the goals of modern, environmentally conscious chemistry.

Future Directions and Emerging Research Avenues for Ethyl 2 3 Amino 4 Bromophenyl Acetate

Exploration of Novel Synthetic Methodologies

The development of innovative and efficient synthetic routes is paramount for the wider availability and application of Ethyl 2-(3-amino-4-bromophenyl)acetate. Future research will likely focus on moving beyond traditional multi-step procedures, which can be time-consuming and generate significant waste.

Key areas of exploration will include the development of novel catalytic systems for C-H and C-N bond formation. The functionalization of the bromoaniline core through transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, presents a promising avenue for creating diverse derivatives. acs.org The selective catalytic hydrogenation of corresponding nitroarenes is another area of interest for a more sustainable synthesis of the aniline (B41778) moiety. wikipedia.org Furthermore, the application of photocatalysis could offer milder and more selective reaction conditions.

The following table summarizes potential novel synthetic approaches:

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic C-H FunctionalizationIncreased atom economy, reduced synthetic stepsDevelopment of selective and robust catalysts for direct functionalization of the aromatic ring. nih.gov
Advanced Cross-Coupling ReactionsAccess to a wide range of derivatives, milder reaction conditionsExploration of novel ligands and palladium or copper catalysts for efficient C-N and C-C bond formation. nih.gov
Flow Chemistry SynthesisImproved safety, scalability, and reproducibilityOptimization of reaction parameters in continuous flow reactors for the synthesis of the target molecule and its precursors.
BiocatalysisHigh selectivity, environmentally friendly conditionsIdentification and engineering of enzymes for the stereoselective synthesis of chiral derivatives.

Advanced Applications in Niche Chemical Fields

While this compound is a valuable building block, its full potential in specialized chemical fields remains largely untapped. Future research is expected to explore its application in the synthesis of novel organic materials and as a scaffold in medicinal chemistry.

In materials science, the unique substitution pattern of the molecule, featuring amino, bromo, and acetate (B1210297) functionalities, makes it an attractive precursor for the synthesis of functional polymers and organic electronic materials. The amino group can be utilized for polymerization, while the bromo-substituent offers a handle for further functionalization to tune the material's electronic and optical properties.

In the realm of medicinal chemistry, this compound can serve as a versatile starting material for the generation of compound libraries for drug discovery. researchgate.net The structural motifs present are found in various biologically active molecules, and the ability to readily modify the structure through its functional groups allows for the exploration of structure-activity relationships.

Integration with Flow Chemistry and Automation Techniques

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the production of fine chemicals and pharmaceutical intermediates. nih.govthieme-connect.dechemrxiv.org For this compound, these technologies offer the potential for safer, more efficient, and highly controlled manufacturing processes.

Flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. acs.org This is particularly advantageous for reactions that are exothermic or involve hazardous reagents. The automation of multi-step syntheses using robotic platforms can significantly accelerate the synthesis of derivatives for high-throughput screening. youtube.comnih.gov This automated approach allows for the rapid exploration of a wide range of reaction conditions and the generation of large compound libraries with minimal manual intervention. ondrugdelivery.comacs.org

Deepening Mechanistic Understanding through Advanced Spectroscopic Probes

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and developing novel transformations. Advanced spectroscopic techniques, particularly in situ and operando methods, will play a pivotal role in elucidating the intricate details of reactions involving this compound.

Operando spectroscopy, which allows for the monitoring of a reaction under actual process conditions, can provide invaluable insights into the formation and evolution of reaction intermediates. researchgate.netresearchgate.net Techniques such as operando FTIR and Raman spectroscopy can be employed to track the concentration of reactants, intermediates, and products in real-time. Advanced NMR techniques, including 2D NMR, are powerful tools for the detailed structural elucidation of complex aromatic compounds and their reaction intermediates. nih.govgoogle.comwiley-vch.demit.edu The characterization of transient species can be achieved using specialized mass spectrometry techniques. google.com

The following table outlines the potential application of advanced spectroscopic techniques:

Spectroscopic TechniqueInformation GainedPotential Application
Operando FTIR/RamanReal-time monitoring of functional group transformationsMechanistic studies of catalytic reactions for the synthesis of the target compound.
Advanced NMR (2D, DOSY)Detailed structural information and dynamicsElucidation of the structure of complex derivatives and reaction intermediates. ondrugdelivery.com
Mass Spectrometry (ESI-MS, MALDI-TOF)Identification of reaction intermediates and byproductsCharacterization of transient species in complex reaction mixtures.

Synergistic Approaches Combining Experimental and Computational Studies

The combination of experimental and computational chemistry offers a powerful synergistic approach to understanding and predicting chemical reactivity. For this compound, this integrated strategy can accelerate the discovery of new reactions and the design of novel molecules with desired properties.

Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and understand the effect of substituents on reactivity. researchgate.net This theoretical insight can guide the design of experiments and the selection of optimal reaction conditions. For instance, computational studies can help in understanding the electronic and steric effects of the amino and bromo substituents on the reactivity of the phenylacetic acid ester. thieme-connect.de

Furthermore, machine learning algorithms can be employed to analyze large datasets from high-throughput screening experiments to identify patterns and predict reaction outcomes. nih.govresearchgate.net This data-driven approach can significantly speed up the optimization of synthetic routes and the discovery of new applications for this compound and its derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.